molecular formula C17H15N3OS B2553800 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide CAS No. 392241-08-6

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2553800
CAS No.: 392241-08-6
M. Wt: 309.39
InChI Key: UEJDBUQWDHJMKS-UHFFFAOYSA-N
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Description

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, a heterocyclic ring system recognized as a bioisostere of nucleic acid bases. This characteristic makes thiadiazole-containing compounds a subject of significant interest in medicinal chemistry, particularly for investigating novel anticancer agents . While the specific activity profile of this compound is under investigation, its core structure is closely related to N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The presence of the 3-methylphenyl substituent on the thiadiazole ring is a key structural feature designed to explore structure-activity relationships. Research on analogous compounds indicates that the nature and position of substituents on the phenyl rings are critical for optimizing cytotoxic potency . Thiadiazole derivatives are known to exhibit their anticancer effects through diverse mechanisms, such as acting as apoptosis inducers, caspase activators, tyrosine kinase inhibitors, and carbonic anhydrase inhibitors . This product is intended for research purposes to further elucidate the biological potential and mechanism of action of this class of compounds. It is supplied as a high-purity solid and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-6-5-9-14(10-12)16-19-20-17(22-16)18-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJDBUQWDHJMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Precursors

  • 3-Methylbenzoic acid : Serves as the aromatic acid precursor for the thiadiazole ring.
  • Thiosemicarbazide : Provides the N–S–N backbone for cyclization.
  • Phenylacetyl chloride : Introduces the phenylacetamide moiety via nucleophilic acyl substitution.

Solvents and Catalysts

  • Phosphorus oxychloride (POCl₃) : Acts as a cyclizing agent and dehydrating agent.
  • Anhydrous tetrahydrofuran (THF) : Facilitates acylation reactions under inert conditions.
  • Ethyl acetate/ethanol mixtures : Used for recrystallization to enhance purity.

Reaction Mechanisms and Pathways

Cyclodehydration of 3-Methylbenzoic Acid

The thiadiazole core forms via cyclodehydration of 3-methylbenzoic acid and thiosemicarbazide in POCl₃. The mechanism proceeds as follows:

  • Activation of carboxylic acid : POCl₃ converts 3-methylbenzoic acid into its reactive acyl chloride intermediate.
  • Nucleophilic attack : Thiosemicarbazide attacks the acyl chloride, forming a thiosemicarbazide-carboxylic acid adduct.
  • Cyclization : Intramolecular dehydration yields the 1,3,4-thiadiazole ring.

$$
\text{RCOOH} + \text{POCl}_3 \rightarrow \text{RCOCl} \xrightarrow{\text{Thiosemicarbazide}} \text{Thiadiazole intermediate}
$$

Acylation with Phenylacetyl Chloride

The thiadiazole intermediate reacts with phenylacetyl chloride in anhydrous THF. Sodium bicarbonate neutralizes HCl byproduct, driving the reaction to completion:

$$
\text{Thiadiazole-NH}2 + \text{PhCH}2\text{COCl} \rightarrow \text{this compound} + \text{HCl}
$$

Optimization of Reaction Conditions

Temperature and Time

  • Cyclodehydration : 80–90°C for 1 hour ensures complete ring formation.
  • Acylation : Room temperature (25°C) prevents side reactions.

Solvent Systems

  • POCl₃ as solvent : Enhances cyclization efficiency by stabilizing intermediates.
  • THF for acylation : Polar aprotic solvent improves electrophilicity of phenylacetyl chloride.

Yield Optimization

Parameter Optimal Value Yield (%) Source
POCl₃ volume 10 mL/mmol 85
THF purity Anhydrous 83.2
Recrystallization Ethyl acetate 80.5

Purification and Characterization

Recrystallization Techniques

  • Ethyl acetate/ethanol : Removes unreacted starting materials and polar byproducts.
  • Vacuum drying : Conducted at 0.1 MPa and 60°C to prevent thermal decomposition.

Spectroscopic Analysis

Technique Key Findings Source
IR spectroscopy 1694 cm⁻¹ (C=O stretch), 3152 cm⁻¹ (N–H)
¹H NMR δ 7.14–7.30 (m, 5H, Ar–H), δ 3.76 (s, –CH₂–)
Mass spectrometry m/z 474 [M+H]⁺, 496 [M+Na]⁺
Elemental analysis C: 73.53%, H: 7.45%, N: 8.87%

Industrial-Scale Production

Continuous Flow Reactors

  • Enhanced mixing : Reduces reaction time by 40% compared to batch processes.
  • Temperature control : Minimizes side reactions during cyclodehydration.

Waste Management

  • POCl₃ recovery : Distillation reclaims 70% of unused reagent.
  • Aqueous neutralization : Sodium bicarbonate treats acidic byproducts before disposal.

Comparative Analysis of Synthetic Routes

Bench-Scale vs. Industrial Methods

Aspect Bench-Scale Industrial
Cyclization agent POCl₃ (excess) POCl₃ (catalytic)
Purification Recrystallization Column chromatography
Yield 80–85% 90–92%

Solvent Impact on Yield

Solvent Purity (%) Yield (%)
THF 99.5 83.2
Dichloromethane 98.0 75.1
Diethyl ether 97.3 68.4

Challenges and Mitigation Strategies

Byproduct Formation

  • Diacylamide impurities : Controlled by slow addition of phenylacetyl chloride.
  • Oxidation products : Use of nitrogen atmosphere prevents thiadiazole ring oxidation.

Scalability Issues

  • Exothermic reactions : Jacketed reactors maintain temperature during POCl₃ addition.
  • Solvent recovery : Multi-stage distillation improves cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, its anti-inflammatory action could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development.

Comparison with Similar Compounds

Key Observations :

  • Steric effects : Bulky groups (e.g., benzylthio in 5h) may hinder interactions with enzyme active sites but improve pharmacokinetic stability .

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound ID Melting Point (°C) Yield (%) Solubility Trends Reference
5e 132–134 74 Moderate in polar solvents
5h 133–135 88 High lipophilicity
5j 138–140 82 Low aqueous solubility
Benzothiazole derivative () Not reported N/A Likely low solubility due to high molecular weight (398.517)

Key Trends :

  • Methyl/phenyl groups : Improve thermal stability (melting points >130°C) .
  • Thioether linkages : Enhance solubility in organic solvents but reduce aqueous solubility .

Anticancer Activity

  • Mercapto derivatives () : Exhibit IC₅₀ values in the micromolar range against neuroblastoma (SK-N-SH) and prostate cancer (PC-3) cells via apoptosis induction .

Antimicrobial Activity

  • Halogenated derivatives () : Compounds with 3-chlorophenyl or benzylthio groups inhibit Staphylococcus aureus and Escherichia coli (MIC: 4–16 µg/mL) .
  • Thiadiazole-triazine hybrids () : Target DNA gyrase, demonstrating broad-spectrum activity .

Enzyme Inhibition

  • BPTES derivatives () : Inhibit glutaminase-1 (IC₅₀: 0.2–1.5 µM), critical for cancer cell proliferation .

Structural-Activity Relationships :

  • Mercapto groups : Enhance cytotoxicity via redox modulation .
  • Benzothiazole moieties : Improve target selectivity in enzyme inhibition .

Biological Activity

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and the mechanisms through which it exerts its effects.

Chemical Structure

The compound is characterized by a thiadiazole ring connected to a phenylacetamide moiety. The structural formula can be represented as follows:

C16H16N4S\text{C}_{16}\text{H}_{16}\text{N}_4\text{S}

This structure suggests potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to significantly reduce cell viability in breast cancer and lung cancer models.

Case Study: Apoptotic Effects in Cancer Cells
A recent study assessed the impact of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptotic markers, including:

  • Increased expression of pro-apoptotic proteins (BAX)
  • Decreased expression of anti-apoptotic proteins (BCL-2)

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and subsequent apoptosis in cancer cells.
  • Interaction with DNA : Preliminary studies suggest that the compound may bind to DNA, interfering with replication and transcription processes.

Q & A

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations.
  • Enzyme Inhibition : Measure IC50 against glutaminase or cyclooxygenase-2 using fluorogenic substrates .
  • Antimicrobial Activity : Disc diffusion assays against Gram-positive/negative bacteria .

Structural Analysis

Q. How is X-ray crystallography applied to confirm the thiadiazole ring conformation?

  • Methodological Answer : Grow single crystals via slow evaporation (DMSO/ethanol). Solve the structure using SHELX and refine with Olex2. Analyze bond lengths (C–N in thiadiazole: ~1.30 Å) and dihedral angles to confirm planarity. Compare with analogous structures in the Cambridge Structural Database .

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